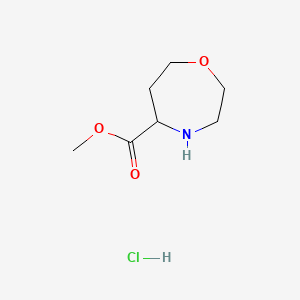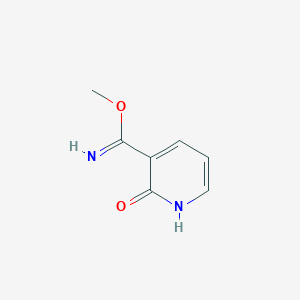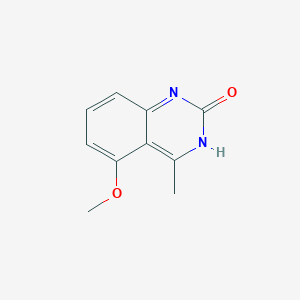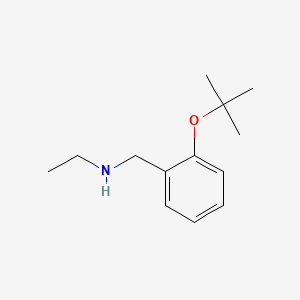
Methyl 1,4-oxazepane-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-oxazepane-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H13NO3.ClH and a molecular weight of 195.64 g/mol . It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,4-oxazepane-5-carboxylate;hydrochloride typically involves the cyclization of amino alcohols or related compounds. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like Cs2CO3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-oxazepane-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1,4-oxazepane-5-carboxylate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor agonists.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 1,4-oxazepane-5-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Oxazolidine: A five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
Methyl 1,4-oxazepane-5-carboxylate;hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 1,4-oxazepane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-2-4-11-5-3-8-6;/h6,8H,2-5H2,1H3;1H |
InChI Key |
VILPJFVTMJUWTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)









